

Physical and chemical properties of trifluoro-anilines

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Compound of Interest

Compound Name: 3-(2,2,2-Trifluoroethoxy)aniline

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An In-depth Technical Guide to the Physical and Chemical Properties of Trifluoro-anilines

Introduction

Trifluoro-anilines are a class of aromatic amines characterized by the presence of one or more trifluoromethyl (-CF₃) or trifluoro (-F) substituents on the aniline ring. The strong electron-withdrawing nature of these fluorine-containing groups significantly influences the molecule's physicochemical properties, reactivity, and biological activity. This makes them exceptionally valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The incorporation of trifluoromethyl groups can enhance lipophilicity, improve metabolic stability, and increase the binding affinity of drug candidates to their targets.[3][4] This guide provides a comprehensive overview of the core physical and chemical properties of various trifluoro-aniline isomers, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Physical and Chemical Properties

The position of the trifluoro or trifluoromethyl group on the aniline ring dictates the physical and chemical characteristics of the resulting isomer.

Data on Physical Properties

The following table summarizes key physical properties for several common trifluoro-aniline isomers, providing a basis for comparison.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Density (g/mL)	Refractive Index (n ₂₀ /D)
2-(Trifluoromethyl)aniline	88-17-5	C ₇ H ₆ F ₃ N	161.12	-	-	-	-
3-(Trifluoromethyl)aniline	98-16-8	C ₇ H ₆ F ₃ N	161.12	5-6 ^[5]	187	1.29 at 25 °C	1.480
4-(Trifluoromethyl)aniline	455-14-1	C ₇ H ₆ F ₃ N	161.12	3-8 ^[6]	83 (12 mmHg) [6] ^[7]	1.283 at 25 °C ^[7]	1.483 ^[7]
2,3,4-Trifluoroadniline	3862-73-5	C ₆ H ₄ F ₃ N	147.10	-	92 (48 mmHg) [8]	1.393 at 25 °C ^[8]	1.486 ^[8]
2,3,5-Trifluoroadniline	363-80-4	C ₆ H ₄ F ₃ N	147.10	-	-	-	-
3,4,5-Trifluoroadniline	163733-96-8	C ₆ H ₄ F ₃ N	147.10	61-64 ^[9]	-	-	-
3,5-Bis(trifluoromethyl)aniline	328-74-5	C ₈ H ₅ F ₆ N	229.12	-	85 (15 mmHg) [10]	1.467 at 25 °C ^[10]	1.434 ^[10]
2,3,5-Trifluoro-6-(trifluoromethyl)aniline	123973-34-2	C ₇ H ₃ F ₆ N	215.10	94-95	-	-	-

methyl)a
niline

Solubility Profile

The solubility of trifluoro-anilines is heavily influenced by the hydrophobic nature of the trifluoromethyl group.

- **Polar Solvents:** Generally, trifluoro-anilines exhibit limited solubility in polar solvents like water.[\[1\]](#)
- **Non-Polar Solvents:** They are more soluble in non-polar organic solvents such as toluene and hexane.[\[1\]](#) The aromatic ring and halogen substituents also contribute to solubility in moderately polar and non-polar solvents.[\[11\]](#) For instance, 3,4,5-Trifluoroaniline is soluble in methanol but insoluble in water.[\[9\]](#)

Chemical Reactivity

The electron-withdrawing trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution while increasing the acidity of the N-H protons. The primary amine group, however, remains a key site for various chemical transformations.

- **Amide Formation:** The amine group readily reacts with carboxylic acids, acid chlorides, or anhydrides to form amides.[\[12\]](#)
- **Diazotization and Subsequent Reactions:** Trifluoro-anilines can undergo diazotization with nitrous acid to form highly reactive diazonium salts. These intermediates are precursors for Sandmeyer and Gomberg-Bachmann reactions, allowing the introduction of a wide range of functional groups.[\[12\]](#)
- **Schiff Base Formation:** Condensation with aldehydes or ketones yields imines (Schiff bases), which are versatile intermediates in organic synthesis.[\[12\]](#)

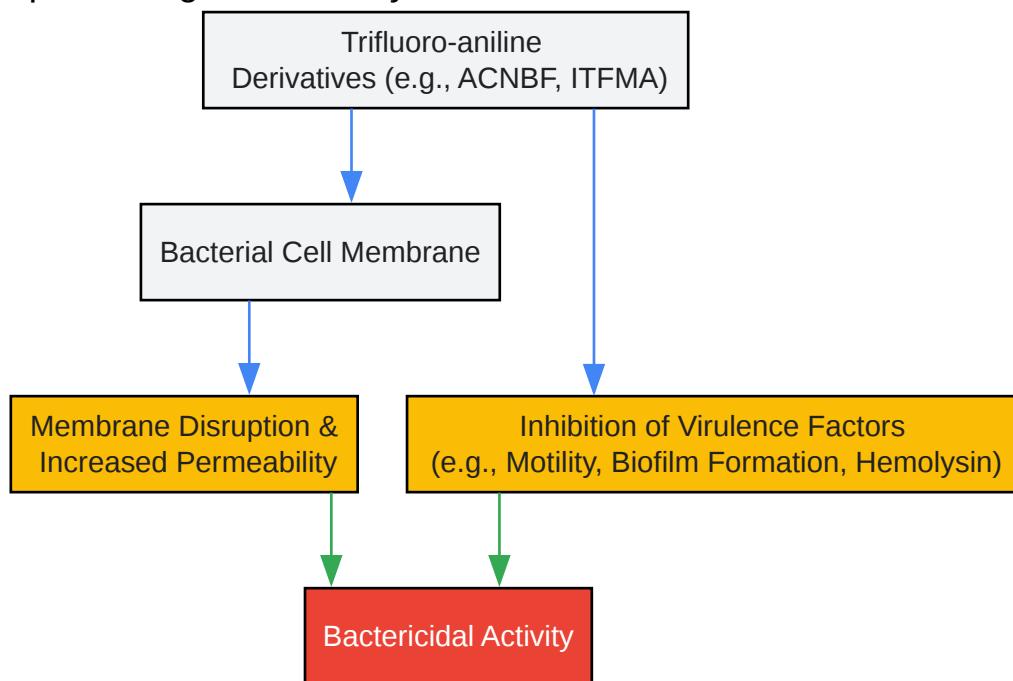
Role in Drug Development and Biological Activity

Trifluoro-anilines are crucial intermediates in the development of pharmaceuticals and agrochemicals.[\[1\]](#) The trifluoromethyl group can enhance a molecule's metabolic stability and

membrane permeability, which are desirable properties for drug candidates.^[3]

Certain trifluoro-aniline derivatives have demonstrated significant antimicrobial and antibiofilm properties. For example, 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA) have shown efficacy against *Vibrio* species.^{[13][14]} Their mechanism of action involves disrupting bacterial cell membranes and inhibiting key virulence factors.^{[13][14]}

Simplified Logical Pathway of Trifluoro-aniline Antimicrobial Activity



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Caption: Logical diagram illustrating the antimicrobial mechanism of trifluoro-anilines.

Experimental Protocols

Accurate characterization and quantification of trifluoro-anilines are essential for research and development. This section provides detailed methodologies for solubility determination and spectroscopic analysis.

Protocol 1: Determination of Solubility (Gravimetric Method)

This protocol provides a standard method for quantifying the solubility of a trifluoro-aniline in a given solvent.[11]

- Preparation: Add an excess amount of the trifluoro-aniline compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent.
- Equilibration: Seal the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25 °C). Allow the solution to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation.
- Filtration: After equilibration, allow the solution to stand undisturbed for several hours. Carefully filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.
- Measurement: Dispense a precise volume of the filtered, saturated solution into a pre-weighed evaporation dish.
- Evaporation: Evaporate the solvent in an oven at a temperature below the boiling point of both the solute and the solvent until a constant weight is achieved.
- Calculation: Calculate the solubility based on the mass of the dissolved solute and the initial volume of the solvent used.

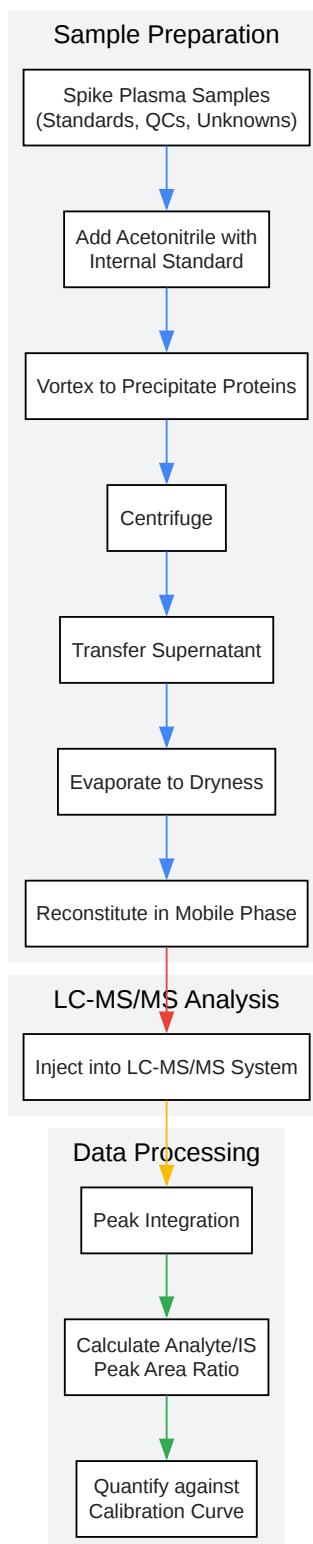
Protocol 2: Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol describes a representative method for the quantification of 4-(Trifluoromethyl)aniline in a biological matrix, such as human plasma, using an internal standard.[15]

- Preparation of Solutions:
 - Stock Solutions: Prepare individual 1 mg/mL stock solutions of the analyte (4-(Trifluoromethyl)aniline) and the internal standard (e.g., 4-(Trifluoromethyl)aniline-d4) in methanol.[15]

- Working Solutions: Create calibration standards by performing serial dilutions of the analyte stock solution. Prepare separate working solutions for Quality Control (QC) samples at low, medium, and high concentrations.[15]
- Sample Preparation (Protein Precipitation):
 - Aliquot 100 µL of each standard, QC, and study sample into microcentrifuge tubes.[15]
 - Add 300 µL of acetonitrile containing the internal standard.[15]
 - Vortex the samples for 1 minute to precipitate proteins.[15]
 - Centrifuge at 14,000 rpm for 10 minutes.[15]
 - Transfer the supernatant to a clean tube.[15]
 - Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[15]
 - Reconstitute the residue in 100 µL of the mobile phase.[15]
- LC-MS/MS Conditions:
 - LC System: A high-performance liquid chromatography system.[15]
 - Column: A suitable C18 reversed-phase column.
 - Mobile Phase: A gradient of Mobile Phase A (e.g., water with 0.1% formic acid) and Mobile Phase B (e.g., acetonitrile with 0.1% formic acid).[15]
 - Flow Rate: Typically around 0.5-1.0 mL/min.
 - Injection Volume: 10 µL.[15]
 - MS System: A triple quadrupole mass spectrometer.
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Detection: Selected Reaction Monitoring (SRM) of precursor-to-product ion transitions for both the analyte and the internal standard.

Experimental Workflow for LC-MS/MS Quantification

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Caption: Workflow for the quantification of trifluoro-aniline using LC-MS/MS.[15]

Conclusion

Trifluoro-anilines represent a versatile and powerful class of chemical intermediates. Their unique physical and chemical properties, imparted by the fluorine-containing substituents, make them indispensable in modern drug discovery and materials science. A thorough understanding of their solubility, reactivity, and analytical methodologies is critical for researchers and scientists aiming to leverage these compounds in the development of novel and improved chemical entities. The continued exploration of trifluoro-aniline chemistry promises to unlock new applications and advancements across various scientific disciplines.

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